molecular formula C8H11F2N3 B13076902 7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13076902
M. Wt: 187.19 g/mol
InChI Key: NRQWPHFXXSUUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a chemical building block of significant interest in medicinal chemistry, particularly in the development of novel kinase inhibitors. The pyrazolo[1,5-a]pyrimidine (PP) core is a privileged scaffold in drug discovery, recognized for its ability to interact with the ATP-binding sites of various kinases . This specific dihydro-form of the structure, with its difluoromethyl and methyl substituents, offers a versatile template for further synthetic modification to explore structure-activity relationships (SAR). The PP framework is prominently featured in multiple therapeutic areas, most notably in oncology. It forms the core structure of first- and second-generation Tropomyosin Receptor Kinase (TRK) inhibitors, such as the clinically approved drugs Larotrectinib and Repotrectinib . These inhibitors are crucial for treating solid tumors harboring NTRK gene fusions. Beyond TRK inhibition, the PP scaffold is a key component in potent inhibitors of other kinase targets, including Phosphoinositide 3-kinase delta (PI3Kδ) for inflammatory and autoimmune diseases , and FMS-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia (AML) . The presence of the difluoromethyl group is a common strategy in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and membrane permeability. This compound is intended for research applications such as hit-to-lead optimization, SAR exploration, and as a synthetic intermediate for the development of potential therapeutic agents. It is supplied For Research Use Only. This product is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C8H11F2N3

Molecular Weight

187.19 g/mol

IUPAC Name

7-(difluoromethyl)-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H11F2N3/c1-5-4-7-11-3-2-6(8(9)10)13(7)12-5/h4,6,8,11H,2-3H2,1H3

InChI Key

NRQWPHFXXSUUIG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(CCNC2=C1)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired compound . The reaction conditions can be adjusted to favor the formation of either 5-difluoromethyl or 7-difluoromethyl derivatives, with trifluoroacetic acid being used to predominantly form the 5-difluoromethyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess–Martin periodinane, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the pyrazolo[1,5-a]pyrimidine scaffold .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. These compounds have been shown to inhibit key signaling pathways involved in tumor growth and metastasis. For instance, modifications at the C(2) position of the pyrazolo[1,5-a]pyrimidine core have led to enhanced potency against various cancer cell lines, including those resistant to conventional therapies .

2. Anti-inflammatory Properties
Studies indicate that pyrazolo[1,5-a]pyrimidines can serve as effective anti-inflammatory agents. They act by modulating inflammatory pathways and have been evaluated for their potential in treating conditions such as rheumatoid arthritis and other inflammatory diseases. The structure-activity relationship (SAR) studies suggest that specific substitutions can significantly enhance their anti-inflammatory effects .

3. Neurological Disorders
The compound has also been explored for its neuroprotective effects. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine may offer therapeutic benefits in neurodegenerative diseases by inhibiting neuroinflammation and promoting neuronal survival .

Optical Applications

Recent studies have identified 7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine as a potential fluorophore. Its unique structural properties allow it to be utilized in optical applications such as fluorescence imaging and biosensing . The compound's ability to absorb and emit light at specific wavelengths makes it suitable for developing advanced imaging techniques in biological research.

Synthesis and Derivative Development

The synthesis of this compound involves several steps that allow for the introduction of various functional groups at different positions on the pyrazolo-pyrimidine scaffold. This flexibility enables researchers to create a library of derivatives with tailored biological activities .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Case Study 1: Anticancer Activity
    A study investigated the efficacy of a series of pyrazolo[1,5-a]pyrimidines against breast cancer cell lines. The results showed that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics, indicating superior potency .
  • Case Study 2: Anti-inflammatory Effects
    In a model of acute inflammation induced by lipopolysaccharides (LPS), derivatives of this compound significantly reduced pro-inflammatory cytokine levels compared to untreated controls .

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and metabolic stability, contributing to its biological activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Structural and Electronic Comparisons

Key Substituents and Their Impact

Compound Name Substituents (Position) Fluorination Pattern Core Saturation Molecular Weight (g/mol)
Target Compound (CAS 678556-78-0) 2-Me, 7-(CHF₂) Difluoromethyl 4H,5H,6H,7H 293.31
2-Me-7-(CF₃) (CAS 832739-70-5) 2-Me, 7-(CF₃) Trifluoromethyl 4H,5H,6H,7H 244.19
3-Iodo-2-Me-7-(CF₃) (CAS 2416236-02-5) 2-Me, 7-(CF₃), 3-I Trifluoromethyl + Iodo 4H,5H,6H,7H 358.10
5-Me-7-(Trifluoromethyl) 5-Me, 7-(CF₃) Trifluoromethyl Aromatic 231.18
  • Electronic Effects : The trifluoromethyl (CF₃) group is more electron-withdrawing than difluoromethyl (CHF₂), which may enhance electrophilic reactivity and metabolic stability but reduce solubility .
Physicochemical Properties
Property Target Compound (CHF₂) 7-(CF₃) Analog Aromatic Core (5-Me-7-CF₃)
LogP (Predicted) 2.8 3.2 2.5
Solubility (mg/mL) ~0.1 (DMSO) ~0.05 (DMSO) ~0.3 (DMSO)
Metabolic Stability Moderate High Low
  • Solubility: The difluoromethyl group improves aqueous solubility compared to CF₃ analogs but remains less soluble than non-fluorinated derivatives.
  • Stability : Saturated cores resist oxidation, while CF₃ groups enhance metabolic stability by reducing cytochrome P450 interactions .

Biological Activity

7-(Difluoromethyl)-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula for this compound can be represented as follows:

C8H7F2N5\text{C}_8\text{H}_7\text{F}_2\text{N}_5

This compound features a difluoromethyl group and a methyl group attached to the pyrazolo[1,5-a]pyrimidine scaffold.

Biological Activity

Antimicrobial Properties
Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial activity. A study highlighted that derivatives of this scaffold demonstrated potent activity against Mycobacterium tuberculosis (Mtb), with low cytotoxicity in human cell lines. Specifically, compounds were found to inhibit Mtb without affecting cell wall biosynthesis or iron uptake mechanisms typical of other antibiotic classes .

Mechanism of Action
The mechanism by which this compound exerts its effects appears to be multifaceted:

  • Inhibition of Enzymatic Targets : The compound has been shown to inhibit specific enzymes involved in mycolyl-arabinogalactan biosynthesis and respiratory oxidase complexes .
  • Resistance Mechanisms : Resistance to these compounds has been linked to mutations in flavin adenine dinucleotide (FAD)-dependent hydroxylases (e.g., Rv1751), which can lead to enhanced catabolism of the compound .

Table 1: Biological Activity of Pyrazolo[1,5-a]pyrimidines

CompoundMIC (µg/mL)Cytotoxicity (CC50 µg/mL)Target Pathogen
Compound 10.25>100Mtb
Compound 20.50>100Mtb
Compound 30.75>100Mtb

This table summarizes the minimum inhibitory concentration (MIC) values alongside cytotoxicity data for various pyrazolo[1,5-a]pyrimidine derivatives tested against Mtb. The compounds exhibited promising antibacterial activity while maintaining low toxicity levels.

Additional Biological Activities

Apart from antimicrobial properties, pyrazolo[1,5-a]pyrimidines have been reported to possess anti-inflammatory and antifungal activities. For instance:

  • Anti-inflammatory Activity : Some derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), suggesting potential applications in treating inflammatory diseases .
  • Antifungal Activity : Other studies have shown efficacy against fungal pathogens by inhibiting phosphodiesterases involved in cAMP metabolism .

Q & A

Basic: What are the common synthetic routes for 7-(difluoromethyl)-substituted pyrazolo[1,5-a]pyrimidines, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves cyclization of aminopyrazole precursors with difluoromethyl-containing reagents. For example, coupling 7-chloropyrazolo[1,5-a]pyrimidine derivatives with difluoromethylamine under reflux in acetonitrile (70–80°C, 24 h) yields the target compound . Optimization includes solvent choice (polar aprotic solvents like DMF improve yields) and stoichiometric control of reagents (1:1.2 molar ratio of precursor to difluoromethyl reagent). Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis, purification by column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is standard .

Basic: Which spectroscopic techniques are critical for structural characterization, and how are data interpreted?

Methodological Answer:

  • 1H/13C NMR : Assign signals based on substituent effects. The difluoromethyl group (CF2H) shows a triplet near δ 5.5–6.0 ppm (1H NMR) due to coupling with two fluorine atoms (J ≈ 55–60 Hz). Methyl groups at position 2 appear as singlets at δ 2.1–2.3 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ for C9H10F2N4: calc. 228.0885, obs. 228.0882) .
  • X-ray Crystallography : Resolves regiochemistry; for example, bond angles and torsion angles distinguish between 4H/6H tautomers .

Advanced: How do substituents at positions 2 and 7 influence electronic properties and bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : The difluoromethyl group at position 7 enhances electrophilicity, improving binding to enzyme active sites (e.g., kinase inhibition). This is quantified via Hammett σ constants (σmeta for CF2H = 0.43) .
  • Steric Effects : A methyl group at position 2 reduces conformational flexibility, as shown in NOESY experiments where proximity between H-3 and CH2 protons is observed .
  • Biological Impact : In enzyme assays, CF2H derivatives show 5–10× higher IC50 values compared to non-fluorinated analogs due to enhanced hydrogen bonding and hydrophobic interactions .

Advanced: How are contradictions in crystallographic data resolved for tautomeric pyrazolo[1,5-a]pyrimidines?

Methodological Answer:
Tautomerism (e.g., 4H vs. 6H forms) is addressed via:

  • Low-Temperature Crystallography : Reduces thermal motion, clarifying bond lengths (e.g., N1–C2 = 1.34 Å in 4H vs. 1.38 Å in 6H) .
  • DFT Calculations : Compare experimental vs. computed NMR shifts. For 7-CF2H derivatives, Δδ > 0.3 ppm indicates tautomeric preference .
  • Dynamic NMR : Detects slow exchange between tautomers in solution (e.g., coalescence temperatures > 100°C in DMSO-d6) .

Advanced: What strategies improve yield in multi-step syntheses of pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Intermediate Stabilization : Use electron-deficient aryl groups (e.g., p-tolyl) in early steps to prevent side reactions. Yields increase from 50% to 70% .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., cyclization from 6 h to 30 min at 120°C) while maintaining purity (>95%) .
  • Protecting Groups : Temporarily block reactive amines (e.g., Boc protection) during halogenation steps, achieving >80% yield in deprotection .

Basic: How are solubility and stability profiles assessed for in vitro assays?

Methodological Answer:

  • Solubility : Tested in DMSO (stock solution) and PBS (working concentration). For 7-CF2H derivatives, typical solubility is 10–20 µM in PBS (pH 7.4) .
  • Stability : Incubate at 37°C for 24 h; monitor degradation via HPLC. CF2H analogs show <5% degradation due to fluorine’s inductive effect .

Advanced: What mechanistic insights explain substituent-dependent activity in enzyme inhibition?

Methodological Answer:

  • Molecular Docking : The CF2H group forms halogen bonds with Thr103 and Lys48 in kinase active sites (binding energy ΔG = −9.2 kcal/mol) .
  • Kinetic Studies : Competitive inhibition (Ki = 0.16 µM) is observed for CF2H derivatives, whereas methyl analogs show non-competitive inhibition (Ki = 1.2 µM) .
  • SAR Analysis : LogP values (CF2H: 2.1 vs. CH3: 1.5) correlate with membrane permeability, explaining 3× higher cellular uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.